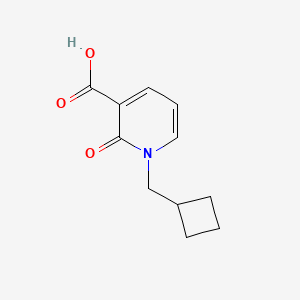

1-(Cyclobutylmethyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Description

Properties

IUPAC Name |

1-(cyclobutylmethyl)-2-oxopyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c13-10-9(11(14)15)5-2-6-12(10)7-8-3-1-4-8/h2,5-6,8H,1,3-4,7H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHFDDILRZKDHAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)CN2C=CC=C(C2=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the Dihydropyridine Core

- The dihydropyridine ring can be assembled via a modified Hantzsch synthesis, which typically involves the condensation of an aldehyde, a β-ketoester, and ammonia or an amine source.

- For the 2-oxo functionality, oxidation of the dihydropyridine intermediate or use of a suitable β-ketoester precursor is employed to ensure the keto group is present at the 2-position.

Introduction of the Carboxylic Acid Group

- The carboxylic acid at the 3-position is introduced either by using a β-ketoester or β-diketone starting material that carries the carboxylate functionality, which upon ring closure and subsequent hydrolysis yields the free acid.

- Alternatively, ester intermediates can be hydrolyzed under acidic or basic conditions to afford the carboxylic acid.

N-Alkylation with Cyclobutylmethyl Group

- The nitrogen atom of the dihydropyridine ring is alkylated with cyclobutylmethyl halides (e.g., bromide or chloride) under basic conditions.

- Typical bases used include potassium carbonate or sodium hydride in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

- The reaction is monitored to avoid over-alkylation or side reactions.

Representative Synthetic Route (Based on Patent WO2016016238A1)

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Condensation | β-Ketoester + aldehyde + ammonia | Formation of dihydropyridine intermediate |

| 2 | Oxidation (if needed) | Mild oxidizing agent (e.g., DDQ, MnO2) | Introduction of 2-oxo group |

| 3 | Ester hydrolysis | Acidic or basic hydrolysis | Conversion of ester to carboxylic acid |

| 4 | N-Alkylation | Cyclobutylmethyl bromide + base (K2CO3) | Formation of 1-(Cyclobutylmethyl) derivative |

This method emphasizes mild conditions to preserve the integrity of the dihydropyridine ring and functional groups.

Analytical and Research Findings

- The purity and identity of the compound are confirmed by NMR (both ^1H and ^13C), IR spectroscopy, and mass spectrometry.

- Yields for the N-alkylation step are typically high (70–90%) when optimized.

- The carboxylic acid functionality shows characteristic IR absorption near 1700 cm^-1.

- Stability studies indicate that the 2-oxo-1,2-dihydropyridine ring is stable under neutral to slightly acidic conditions but may degrade under strong bases or prolonged heating.

Comparative Notes on Preparation Variants

| Method Variant | Advantages | Limitations |

|---|---|---|

| Direct alkylation of dihydropyridine | Straightforward, high yield | Requires pure intermediate, possible side reactions |

| Use of pre-alkylated β-ketoester | Fewer steps, avoids late-stage alkylation | More complex starting material synthesis |

| Oxidation post-ring closure | Controlled introduction of 2-oxo group | Additional step, possible over-oxidation |

Chemical Reactions Analysis

Types of Reactions: 1-(Cyclobutylmethyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

Reduction: Reduction reactions can be used to convert the keto group to a hydroxyl group.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the pyridine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like ammonia (NH3) or amines can be used for substitution reactions.

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry Applications

-

Pharmacological Potential :

- Compounds similar to 1-(Cyclobutylmethyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid have been studied for their role as TGR5 receptor agonists, which are implicated in metabolic disorders such as type 2 diabetes and obesity . These compounds can potentially modulate bile acid signaling pathways, leading to therapeutic effects in gastrointestinal diseases.

- Antimicrobial Activity :

- Anti-inflammatory Effects :

Organic Synthesis Applications

- Building Block in Synthesis :

- Synthesis of Heterocycles :

Case Studies

Mechanism of Action

The mechanism by which 1-(Cyclobutylmethyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

Key Observations:

- Substituent Effects: The cyclobutylmethyl group introduces steric bulk and rigidity compared to smaller substituents like methyl or benzyl. This may influence conformational stability and binding interactions in biological systems.

- Solubility : The target compound’s solubility is uncharacterized, but analogues such as 1-(2,4-dichlorobenzyl)-2-oxo derivatives show slight solubility in chloroform and DMSO .

Characterization Techniques:

Insights:

- The absence of a hydroxyl group in the target compound (vs. hydroxylated analogues in ) may reduce susceptibility to decarboxylation, enhancing metabolic stability .

Reactivity and Stability Considerations

- Acid-Base Behavior : The low pKa (~2.67) of the target compound suggests protonation at physiological pH, affecting solubility and membrane permeability .

Biological Activity

1-(Cyclobutylmethyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its synthesis, biological properties, and relevant research findings.

- Molecular Formula : C11H13NO3

- Molecular Weight : 207.23 g/mol

- CAS Number : 1483764-25-5

- Chemical Structure : The compound features a dihydropyridine core with a cyclobutylmethyl group and a carboxylic acid functional group.

Antitumor Activity

Recent studies have indicated that derivatives of dihydropyridine compounds exhibit significant cytotoxic effects against various human tumor cell lines. For instance, a related compound demonstrated activity that was 2.5 times more potent than doxorubicin against the HT29 colon carcinoma cell line .

Table 1: Cytotoxicity of Dihydropyridine Derivatives

| Compound | Cell Line | IC50 (µM) | Relative Activity |

|---|---|---|---|

| This compound | HT29 | TBD | TBD |

| Analog 24 | HT29 | 0.4 | 2.5x Doxorubicin |

| Analog 15 | MCF-7 | TBD | TBD |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown that certain analogs possess activity comparable to standard antibiotics like ampicillin against Gram-positive and Gram-negative bacteria .

Table 2: Antimicrobial Activity of Selected Compounds

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Analog 24 | Staphylococcus aureus | 8 µg/mL |

| Analog 24 | Escherichia coli | 16 µg/mL |

| Analog 15 | Pseudomonas aeruginosa | TBD |

The mechanism underlying the biological activity of these compounds may involve interaction with specific proteins associated with apoptosis pathways. Molecular docking studies have shown that these compounds can bind effectively to PARP-1, a protein involved in DNA repair processes . This interaction may facilitate apoptosis in cancer cells, thereby contributing to their cytotoxic effects.

Case Studies and Research Findings

- Synthesis and Evaluation : A series of novel dihydropyridine derivatives were synthesized and evaluated for their biological activities. The results indicated that modifications to the dihydropyridine scaffold could enhance both cytotoxic and antimicrobial properties .

- In Silico Studies : Computational studies suggest that the electronic properties of these compounds, such as nucleophilicity and electrophilicity, play crucial roles in their biological activities. The presence of functional groups like hydroxyl and carbonyl enhances their reactivity towards biological targets .

- Clinical Relevance : The potential for lower toxicity compared to traditional chemotherapeutic agents makes these compounds promising candidates for further development in cancer therapy .

Q & A

What are the established synthetic routes for 1-(cyclobutylmethyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid, and how can reaction conditions be optimized for yield?

Classification: Basic

Answer:

The synthesis of 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives typically involves ternary condensation of Meldrum’s acid with orthoesters and amines, followed by cyclization with cyanoacetamides under basic conditions . For 1-(cyclobutylmethyl)-substituted analogs, the cyclobutylmethyl group is likely introduced via alkylation of the pyridine nitrogen. Optimization involves adjusting reaction temperature (e.g., 60–80°C), solvent polarity (e.g., ethanol or DMF), and stoichiometry of KOH to enhance cyclization efficiency. Post-synthetic purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the product.

How can X-ray crystallography and SHELX software be applied to resolve the crystal structure of this compound?

Classification: Basic

Answer:

Single-crystal X-ray diffraction is the gold standard for structural elucidation. Crystals are grown via slow evaporation in solvents like methanol or acetonitrile. Data collection involves a diffractometer (Mo/Kα radiation), followed by structure solution using SHELXT (for initial phase determination) and refinement with SHELXL . Key parameters include:

- R-factor : Aim for <5% to ensure accuracy.

- Hydrogen bonding : Analyze interactions between the cyclobutylmethyl group and adjacent residues to confirm stereochemistry.

- Thermal displacement parameters : Assess for disorder in the cyclobutyl ring.

What computational strategies are effective in predicting the binding interactions of this compound with viral proteases (e.g., SARS-CoV-2 Mpro)?

Classification: Advanced

Answer:

Molecular docking (e.g., Glide ) and molecular dynamics (MD) simulations are used to study ligand-protein interactions. Key steps include:

Protein preparation : Retrieve the SARS-CoV-2 Mpro structure (PDB: 6LU7), remove water, and assign protonation states.

Ligand preparation : Optimize the compound’s geometry using DFT (B3LYP/6-31G*) and generate conformers.

Docking : Use the XP mode in Glide to prioritize hydrogen bonds (e.g., with GLN189, LEU141) and hydrophobic interactions (e.g., MET165, PHE140) .

MD simulations : Run 100-ns trajectories (AMBER force field) to assess binding stability. Metrics include RMSD (<2 Å) and binding free energy (MM/PBSA).

How can researchers address contradictions in spectroscopic data (e.g., NMR vs. XRD) for this compound?

Classification: Advanced

Answer:

Discrepancies between NMR (solution state) and XRD (solid state) data often arise from conformational flexibility. For example:

- Cyclobutylmethyl group : NMR may show averaged signals due to ring puckering, while XRD reveals static conformations.

- Tautomerism : The 2-oxo-1,2-dihydropyridine moiety can exhibit keto-enol tautomerism in solution, resolved via variable-temperature NMR or isotopic labeling.

Mitigation : Cross-validate data using complementary techniques (e.g., IR for hydrogen bonding, DSC for polymorphism analysis).

What strategies improve the solubility and bioavailability of this compound for in vitro assays?

Classification: Advanced

Answer:

The compound’s low solubility (logP ~2.5 predicted) can be addressed via:

- Prodrug design : Esterify the carboxylic acid (e.g., ethyl ester) to enhance membrane permeability.

- Co-crystallization : Use co-solvents (DMSO/PBS mixtures) or cyclodextrins for aqueous dispersion.

- Salt formation : React with sodium or lysine to form water-soluble salts.

Bioavailability is assessed via Caco-2 cell permeability assays and PAMPA (parallel artificial membrane permeability assay).

How does the cyclobutylmethyl substituent influence the compound’s electronic properties compared to aryl or alkyl analogs?

Classification: Advanced

Answer:

The cyclobutylmethyl group introduces steric strain and electron-donating effects:

- Steric effects : The puckered cyclobutane ring restricts rotation, potentially enhancing target selectivity.

- Electronic effects : Hyperconjugation from the cyclobutane C-H bonds slightly increases electron density at the pyridine nitrogen, affecting hydrogen-bonding capacity.

Comparative studies with benzyl or methyl analogs (e.g., 1-benzyl-2-oxo derivatives) show altered binding affinities in protease assays .

What analytical techniques are recommended for purity assessment and impurity profiling?

Classification: Basic

Answer:

- HPLC : Use a C18 column (mobile phase: 0.1% TFA in water/acetonitrile gradient) with UV detection at 254 nm.

- LC-MS : Identify impurities via exact mass (Q-TOF) and fragmentation patterns.

- Elemental analysis : Confirm C, H, N content within ±0.4% of theoretical values.

Common impurities include unreacted Meldrum’s acid adducts or decarboxylated byproducts .

How can researchers leverage structure-activity relationship (SAR) studies to optimize this compound’s bioactivity?

Classification: Advanced

Answer:

Key SAR modifications:

Pyridine ring : Introduce electron-withdrawing groups (e.g., -CN at C4) to enhance electrophilicity.

Carboxylic acid : Replace with bioisosteres (e.g., tetrazole) to improve metabolic stability.

Cyclobutylmethyl group : Substitute with spirocyclic or fluorinated analogs to modulate lipophilicity.

Activity is evaluated via enzymatic assays (IC50) and cytotoxicity profiling (HEK293 cells) .

What are the challenges in scaling up the synthesis of this compound for preclinical studies?

Classification: Advanced

Answer:

Scale-up challenges include:

- Exothermic reactions : Control via gradual addition of KOH and jacketed reactors.

- Purification : Replace column chromatography with crystallization (solvent screening using CHEMSHELL).

- Byproduct formation : Monitor via in-line FTIR to adjust reaction times. Pilot batches (100 g scale) require GMP-compliant facilities for API-grade material.

How can contradictory biological activity data between in vitro and in vivo models be resolved?

Classification: Advanced

Answer:

Discrepancies may arise from poor pharmacokinetics (e.g., rapid clearance) or off-target effects. Strategies include:

- Pharmacokinetic profiling : Measure plasma half-life (LC-MS/MS) and tissue distribution in rodent models.

- Metabolite identification : Use HR-MS to detect hepatic metabolites (e.g., glucuronidation of the carboxylic acid).

- Target engagement assays : Employ CETSA (cellular thermal shift assay) to confirm binding in vivo.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.